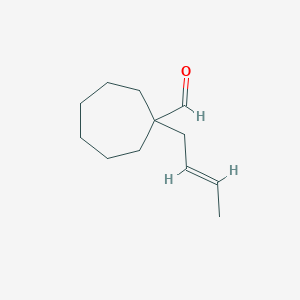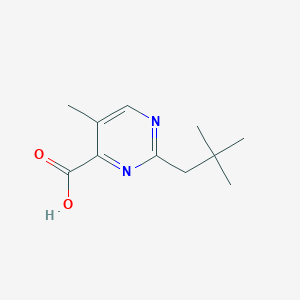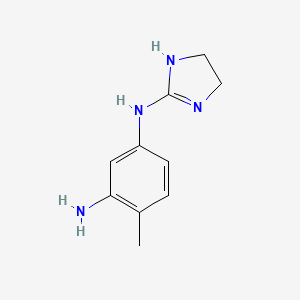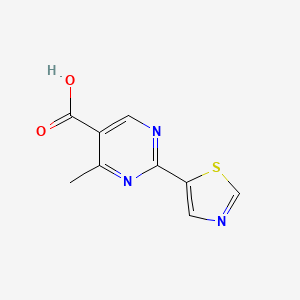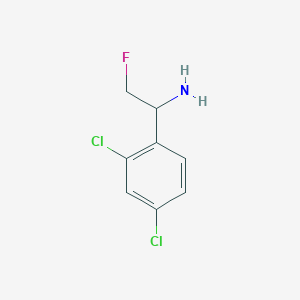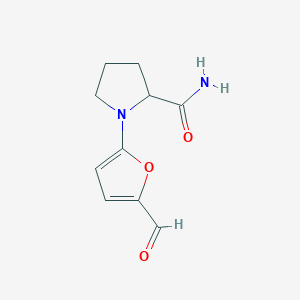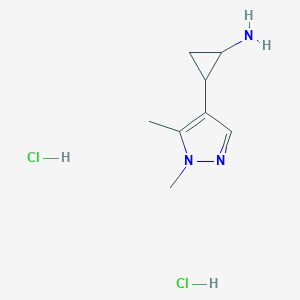
2-(1,5-Dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,5-Dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride is a chemical compound with the molecular formula C8H15Cl2N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms
Métodos De Preparación
The synthesis of 2-(1,5-Dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting appropriate precursors such as 1,5-dimethyl-1H-pyrazole with cyclopropanamine under specific conditions.
Cyclopropanation: The pyrazole derivative is then subjected to cyclopropanation reactions to introduce the cyclopropane ring.
Formation of the dihydrochloride salt: The final step involves converting the amine into its dihydrochloride salt by reacting it with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
2-(1,5-Dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(1,5-Dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its structural properties.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(1,5-Dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
2-(1,5-Dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride can be compared with other similar compounds, such as:
1,5-Dimethyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole ring structure but differ in the substituents attached to the ring.
Cyclopropanamine derivatives: These compounds contain the cyclopropane ring but may have different substituents or functional groups.
The uniqueness of this compound lies in its specific combination of the pyrazole and cyclopropane rings, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H15Cl2N3 |
|---|---|
Peso molecular |
224.13 g/mol |
Nombre IUPAC |
2-(1,5-dimethylpyrazol-4-yl)cyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H13N3.2ClH/c1-5-7(4-10-11(5)2)6-3-8(6)9;;/h4,6,8H,3,9H2,1-2H3;2*1H |
Clave InChI |
ZHPOGLWAEFJKLC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NN1C)C2CC2N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Bromo-6-thia-1,8-diazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8-trien-2-one](/img/structure/B13204882.png)
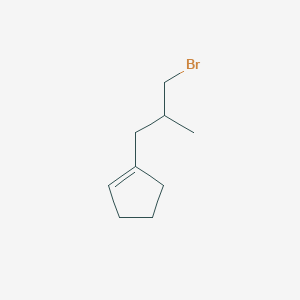
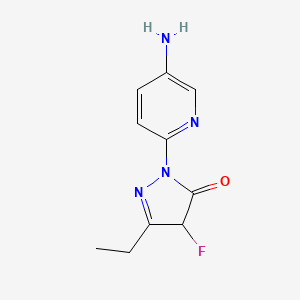
![1,6-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13204899.png)
methanol](/img/structure/B13204909.png)
![4-(3-Bromophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13204911.png)
